

# Abivertinib Maleate: A Comparative Safety Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Abivertinib maleate |           |
| Cat. No.:            | B10860127           | Get Quote |

#### For Immediate Release

This guide provides a detailed comparative analysis of the safety profile of **Abivertinib maleate**, a novel third-generation epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK) inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to offer an objective comparison with other targeted therapies.

### **Executive Summary**

Abivertinib is an irreversible tyrosine kinase inhibitor targeting both mutant EGFR (including the T790M resistance mutation) and BTK.[1][2] Clinical trials have demonstrated its potential in treating non-small cell lung cancer (NSCLC) and B-cell malignancies.[1][2] This guide focuses on the safety and tolerability of Abivertinib in these contexts, drawing comparisons with the established EGFR inhibitor, Osimertinib, and the BTK inhibitors, Ibrutinib and Acalabrutinib. All quantitative data are presented in structured tables for clear comparison, and detailed experimental protocols for cited studies are provided.

### Comparative Safety Profile: Abivertinib vs. Osimertinib in T790M+ NSCLC

Abivertinib has been extensively studied in patients with EGFR T790M-positive NSCLC who have progressed on prior EGFR TKI therapy. The primary source of safety data comes from a



large multicenter Phase I/II trial (NCT02330367).[3] For comparison, we present safety data from the AURA3 trial, a Phase III study of Osimertinib in a similar patient population.[4] It is important to note that these data are not from a head-to-head trial and direct comparisons should be made with caution.

Table 1: Comparison of Treatment-Related Adverse Events (TRAEs) in T790M+ NSCLC

| Adverse Event (Any<br>Grade)              | Abivertinib (Phase I/II,<br>n=227) | Osimertinib (AURA3,<br>n=279) |
|-------------------------------------------|------------------------------------|-------------------------------|
| Diarrhea                                  | 61.2%                              | 41%                           |
| Rash                                      | 37.0%                              | 34%                           |
| Alanine aminotransferase (ALT) increase   | 64.8%                              | 10%                           |
| Aspartate aminotransferase (AST) increase | 57.3%                              | 8%                            |
| Dry Skin                                  | Not Reported                       | 23%                           |
| Nail Toxicity                             | Not Reported                       | 15%                           |

Data for Abivertinib from the NCT02330367 trial. Data for Osimertinib from the AURA3 trial as reported by the FDA.[4]

Table 2: Comparison of Serious and High-Grade Adverse Events in T790M+ NSCLC



| Adverse Event Category                                       | Abivertinib (Phase I/II,<br>n=227) | Osimertinib (AURA3,<br>n=279)                                                    |
|--------------------------------------------------------------|------------------------------------|----------------------------------------------------------------------------------|
| Grade ≥3 Treatment-Related<br>AEs                            | 32.6%                              | 9%                                                                               |
| Treatment-Related Serious AEs                                | 13.7%                              | Not directly reported, but grade<br>≥3 possibly treatment-related<br>AEs were 9% |
| Interstitial Lung Disease (ILD) /<br>Pneumonitis (Any Grade) | 5.3%                               | 4%                                                                               |
| Grade ≥3 ILD / Pneumonitis                                   | 4.0%                               | 1%                                                                               |
| Treatment Discontinuation due to AEs                         | 7.5%                               | 7%                                                                               |

Data for Abivertinib from the NCT02330367 trial. Data for Osimertinib from the AURA3 trial.

## Comparative Safety Profile: Abivertinib vs. BTK Inhibitors in B-Cell Malignancies

Abivertinib's activity as a BTK inhibitor has been investigated in patients with relapsed/refractory (R/R) B-cell malignancies. A Phase IIa study in R/R marginal zone lymphoma (MZL) provides initial safety data. For comparison, we present data from the ELEVATE-RR trial, a head-to-head Phase III study of Acalabrutinib versus Ibrutinib in patients with previously treated chronic lymphocytic leukemia (CLL).

Table 3: Comparison of Adverse Events in B-Cell Malignancies



| Adverse Event<br>(Any Grade) | Abivertinib (Phase<br>Ila MZL, n=27)  | Acalabrutinib<br>(ELEVATE-RR CLL,<br>n=268) | Ibrutinib<br>(ELEVATE-RR CLL,<br>n=265) |
|------------------------------|---------------------------------------|---------------------------------------------|-----------------------------------------|
| Diarrhea                     | Safety data not detailed in source    | 35%                                         | 46%                                     |
| Headache                     | Safety data not detailed in source    | 35%                                         | 20%                                     |
| Cough                        | Safety data not detailed in source    | 29%                                         | 21%                                     |
| Arthralgia                   | Safety data not detailed in source    | 16%                                         | 23%                                     |
| Atrial Fibrillation          | Safety data not detailed in source    | 9.4%                                        | 16.0%                                   |
| Hypertension                 | Safety data not detailed in source    | 8.6%                                        | 21.1%                                   |
| Major Hemorrhage             | Safety data not<br>detailed in source | 3.7%                                        | 5.3%                                    |

Detailed safety data for the Abivertinib Phase IIa study in MZL were not available in the provided search results. Data for Acalabrutinib and Ibrutinib are from the ELEVATE-RR trial.

## Experimental Protocols Abivertinib Phase I/II Study in NSCLC (NCT02330367)

- Study Design: A multicenter, open-label, single-arm, phase I/II trial conducted in China.
- Participants: Patients with locally advanced or metastatic NSCLC with a confirmed EGFR
   T790M mutation who had progressed after prior EGFR-TKI therapy.
- Phase I (Dose Escalation): Patients received Abivertinib at doses ranging from 50 mg to 350 mg twice daily in 28-day cycles to determine the recommended phase II dose (RP2D).



- Phase II (Dose Expansion): Patients received Abivertinib at the RP2D of 300 mg twice daily in 21-day cycles.[5]
- Primary Endpoints: RP2D in Phase I and objective response rate (ORR) in Phase II.
- Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), disease control rate (DCR), overall survival (OS), and safety.[5]

#### Osimertinib AURA3 Trial in NSCLC (NCT02151981)

- Study Design: A phase III, open-label, randomized trial.
- Participants: Patients with EGFR T790M-positive advanced NSCLC whose disease had progressed on first-line EGFR-TKI therapy.[6]
- Treatment Arms: Patients were randomized 2:1 to receive either Osimertinib (80 mg once daily) or platinum-based doublet chemotherapy (pemetrexed plus carboplatin or cisplatin) for up to six cycles.[7]
- Primary Endpoint: Progression-free survival (PFS) as assessed by the investigator.[6]
- Secondary Endpoints: Objective response rate, duration of response, disease control rate, overall survival, and safety.[6]

### Ibrutinib and Acalabrutinib ELEVATE-RR Trial in CLL (NCT02477696)

- Study Design: A phase III, randomized, multicenter, open-label, non-inferiority trial.[8]
- Participants: Patients with previously treated chronic lymphocytic leukemia (CLL) with highrisk features (17p deletion and/or 11q deletion).[8]
- Treatment Arms: Patients were randomized 1:1 to receive either Acalabrutinib (100 mg twice daily) or Ibrutinib (420 mg once daily) until disease progression or unacceptable toxicity.[8]
- Primary Endpoint: Non-inferiority in progression-free survival (PFS).[8]
- Key Secondary Endpoint: Incidence of atrial fibrillation.[8]



## Signaling Pathways and Mechanism of Action EGFR Inhibition Pathway

Abivertinib acts as a third-generation EGFR tyrosine kinase inhibitor. In NSCLC with activating EGFR mutations (like exon 19 deletions or L858R), the EGFR signaling pathway is constitutively active, driving tumor cell proliferation and survival. First and second-generation EGFR TKIs are effective initially, but resistance often develops, most commonly through the acquisition of the T790M "gatekeeper" mutation. Abivertinib is designed to overcome this by irreversibly binding to and inhibiting the kinase activity of both the initial sensitizing EGFR mutations and the T790M resistance mutation, while having minimal effect on wild-type EGFR. [2] This leads to the downstream inhibition of pro-survival pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.[9]



Click to download full resolution via product page

Figure 1. Abivertinib's Inhibition of the EGFR Signaling Pathway.

### **BTK Inhibition Pathway**

In B-cell malignancies, the B-cell receptor (BCR) signaling pathway is often constitutively active, promoting cell proliferation and survival. Bruton's tyrosine kinase (BTK) is a critical enzyme in this pathway. Upon BCR activation, BTK is phosphorylated and in turn activates downstream signaling molecules, including phospholipase C gamma 2 (PLCy2), leading to the activation of transcription factors like NF-kB.[10] Abivertinib, along with other BTK inhibitors like lbrutinib and Acalabrutinib, acts by irreversibly binding to a cysteine residue in the active site of BTK, thereby blocking its kinase activity and inhibiting downstream signaling.[11]





Click to download full resolution via product page

Figure 2. Abivertinib's Inhibition of the BTK Signaling Pathway.

#### Conclusion

Abivertinib maleate demonstrates a manageable safety profile in patients with T790M-positive NSCLC and R/R B-cell malignancies. In the NSCLC setting, the incidence of certain adverse events, particularly liver enzyme elevations, appears to be more frequent with Abivertinib compared to historical data for Osimertinib. However, the rates of serious and high-grade adverse events are notable and require careful patient monitoring. In the context of B-cell malignancies, further data are needed for a comprehensive safety comparison with other BTK inhibitors. The dual inhibition of EGFR and BTK pathways by Abivertinib presents a unique therapeutic approach, and ongoing and future clinical trials will further elucidate its safety and efficacy across different indications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- 2. aceatherapeutics.com [aceatherapeutics.com]



- 3. targetedonc.com [targetedonc.com]
- 4. onclive.com [onclive.com]
- 5. AstraZeneca presents positive Tagrisso (osimertinib) follow-up data in lung cancer at ELCC 2016 [astrazeneca.com]
- 6. TAGRISSO® (osimertinib) met primary endpoint in phase III 2nd-line lung cancer trial [astrazeneca-us.com]
- 7. Abivertinib in patients with T790M-positive advanced NSCLC and its subsequent treatment with osimertinib PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are Bruton's tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 9. EGFR T790M: revealing the secrets of a gatekeeper PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Abivertinib, a novel BTK inhibitor: Anti-Leukemia effects and synergistic efficacy with homoharringtonine in acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Abivertinib Maleate: A Comparative Safety Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860127#comparative-analysis-of-abivertinib-maleate-s-safety-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com